molecular formula C10H11FO5S B3039319 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid CAS No. 1015570-43-0

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid

Cat. No.: B3039319
CAS No.: 1015570-43-0
M. Wt: 262.26 g/mol
InChI Key: VGMLWJTXIFCYGY-UHFFFAOYSA-N
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Description

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone linked to a sulfonyl group attached to a 3-fluoro-4-methoxyphenyl ring. The sulfonyl group (-SO₂-) is a strong electron-withdrawing moiety, enhancing the acidity of the carboxylic acid (pKa ~1-2) and influencing solubility and reactivity. The 3-fluoro and 4-methoxy substituents on the aromatic ring modulate electronic effects (e.g., resonance and inductive forces) and lipophilicity (logP ~2.5–3.5), impacting bioavailability and target interactions .

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)sulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO5S/c1-16-9-3-2-7(6-8(9)11)17(14,15)5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMLWJTXIFCYGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-4-methoxybenzene and propanoic acid.

    Sulfonylation: The 3-fluoro-4-methoxybenzene undergoes sulfonylation using a sulfonyl chloride reagent under acidic conditions to form the sulfonyl derivative.

    Coupling Reaction: The sulfonyl derivative is then coupled with propanoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

    High-Pressure Reactors: To increase the reaction rate and yield.

    Automated Systems: For precise control of reaction parameters such as temperature, pressure, and reagent addition.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new materials and chemicals .
  • Reactivity Studies : It can undergo various reactions such as oxidation, reduction, and substitution, making it valuable for studying reaction mechanisms .

Biology

  • Biological Activity : Research indicates potential anti-inflammatory and antimicrobial properties, making it a candidate for further biological investigations .
  • Molecular Interactions : Studies focus on its interaction with enzymes or receptors, which may play a role in modulating biological pathways related to inflammation or microbial growth .

Medicine

  • Drug Development : The compound is explored for its potential in drug design, particularly for creating molecules with specific pharmacological activities. Its unique structure may enhance binding affinity to biological targets .
  • Therapeutic Applications : Investigations into its therapeutic applications are ongoing, particularly regarding its efficacy in treating inflammatory diseases or infections .

Industry

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals with unique properties that can be applied in various industrial processes .

Case Studies and Research Findings

  • A study highlighted the compound's role in synthesizing derivatives that exhibit enhanced biological activity compared to their parent compounds. These derivatives were tested for anti-inflammatory effects in vitro, demonstrating promising results .
  • Another research article discussed the modification of this compound to enhance its solubility and bioavailability for pharmaceutical applications, indicating its potential as a lead compound in drug development .

Mechanism of Action

The mechanism of action of 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Substituent Variations in Sulfonyl-Containing Propanoic Acids

Compound Name Substituents on Phenyl Ring Functional Groups Key Properties/Bioactivity Source/Application
3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid 3-Fluoro, 4-methoxy Sulfonyl, propanoic acid High acidity, moderate lipophilicity Synthetic intermediate
3-[(3-Chloro-4-fluorophenyl)sulfonyl]propanoic acid 3-Chloro, 4-fluoro Sulfonyl, propanoic acid Increased lipophilicity (logP ~3.5) Antimicrobial research
3-{(2-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}propanoic acid 2-Methoxy, 4-methyl Sulfonamide, propanoic acid Potential enzyme inhibition Pharmaceutical development

Key Differences :

  • Electron-withdrawing vs.
  • Sulfonamide vs. sulfonyl : Sulfonamide derivatives (e.g., ) may exhibit enhanced binding to enzymes (e.g., carbonic anhydrase) due to hydrogen-bonding capabilities, unlike the sulfonyl group .

Chlorinated and Hydroxylated Phenylpropanoic Acid Derivatives

Natural chlorinated derivatives, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (), demonstrate selective antimicrobial activity against E. coli and S. aureus (MIC ~5–20 µM). In contrast, hydroxylated derivatives like 3-(3′,4′-dihydroxyphenyl)propanoic acid (DHCA) are phase II metabolites of dietary polyphenols, showing antioxidant properties and colonic absorption kinetics (Cmax ~220–340 nM) .

Structural Impact on Bioactivity :

  • Chlorine atoms : Increase lipophilicity and membrane permeability, enhancing antimicrobial effects .
  • Hydroxyl groups : Promote hydrogen bonding and Phase II conjugation (e.g., glucuronidation, sulfation), altering excretion profiles .

Methoxy and Formyl Derivatives

  • 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid (): Isolated from Li Fei San, this compound exhibits moderate antimycobacterial activity (MIC₅₀ = 58.5 µg/mL), highlighting the role of methoxy groups in modulating bioactivity .

Comparison :

  • The target compound’s methoxy group at the 4-position may sterically hinder interactions compared to 3-methoxy derivatives, affecting target selectivity.

Phase II Metabolites and Conjugates

Metabolites such as 3-(3′-hydroxyphenyl)propanoic acid-4′-sulfate and 3-(4′-methoxyphenyl)propanoic acid-3′-glucuronide () are generated via colonic fermentation of polyphenols. These conjugates exhibit prolonged plasma residence (Tmax = 4–11 h) and higher Cmax than parent compounds due to enhanced solubility .

Contrast with Target Compound :

    Biological Activity

    3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid (CAS No. 1015570-43-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C10H11FO5S. Its structure features a sulfonyl group attached to a propanoic acid backbone, with a fluorinated methoxyphenyl substituent that enhances its bioactivity.

    PropertyValue
    Molecular Weight250.26 g/mol
    SolubilitySoluble in DMSO
    Melting PointNot specified

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonyl group is known to enhance the compound's binding affinity to target proteins, potentially influencing signal transduction pathways involved in cellular processes.

    Potential Mechanisms:

    • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to inflammatory pathways or metabolic processes.
    • Modulation of Receptor Activity : It could interact with receptors involved in neurotransmission or hormonal regulation.

    Case Study 1: Anti-inflammatory Effects

    A study investigating the anti-inflammatory properties of related sulfonyl compounds indicated that they could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound may also possess similar effects.

    Case Study 2: Neuroprotective Effects

    Research into structurally similar compounds has shown neuroprotective effects in neuronal cell cultures, promoting survival and reducing apoptosis under oxidative stress conditions. This raises the possibility that this compound may have neuroprotective properties worth exploring.

    Toxicology and Safety Profile

    Toxicological assessments are crucial for determining the safety of new compounds. Preliminary studies on structurally analogous compounds have demonstrated low acute toxicity levels in animal models, suggesting a favorable safety profile for this compound.

    Toxicity Assessment Parameters:

    • Acute Toxicity : Evaluated using standard doses in rodent models; no significant adverse effects reported at therapeutic doses.
    • Chronic Toxicity : Long-term studies are required to fully understand potential cumulative effects.

    Q & A

    Basic Questions

    Q. What are the established synthetic routes for 3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid, and what reaction conditions are critical for yield optimization?

    • Methodological Answer : The synthesis typically involves sulfonylation of a phenylpropanoic acid precursor. Key steps include:

    • Sulfonation : Reacting 3-fluoro-4-methoxyphenyl derivatives with propane sulfonic acid derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
    • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Yield optimization relies on controlling reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:sulfonating agent) .
      • Critical Parameters : Monitor reaction progress via TLC or HPLC to minimize by-products like unreacted sulfonyl chlorides or over-oxidized derivatives.

    Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

    • Methodological Answer :

    • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the sulfonyl group (δ ~3.5 ppm for SO₂CH₂) and methoxy/fluoro substituents (δ ~3.8 ppm for OCH₃; ¹⁹F NMR δ ~-110 ppm for aromatic F) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (C₁₀H₁₁FO₅S; calculated [M+H]⁺: 286.04) .
    • HPLC : Reverse-phase C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .

    Q. What preliminary biological screening approaches are used to evaluate its pharmacological potential?

    • Methodological Answer :

    • Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .
    • Cytotoxicity Screening : MTT assay on human cell lines (e.g., HEK-293) to determine IC₅₀ values .

    Advanced Research Questions

    Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

    • Methodological Answer :

    • Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The sulfonyl group may form hydrogen bonds with Arg120 and Tyr355 .
    • DFT Calculations : Gaussian 09 to optimize geometry and calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for sulfonylation reactions .

    Q. What strategies resolve contradictions in reported metabolic stability data for fluorinated aryl sulfonates?

    • Methodological Answer :

    • Comparative Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the propanoic acid group) .
    • Species-Specific Differences : Compare in vitro microsomal stability (human vs. rat liver microsomes) to address interspecies variability .

    Q. How can reaction conditions be optimized to minimize racemization during asymmetric synthesis of chiral derivatives?

    • Methodological Answer :

    • Chiral Catalysts : Employ (R)-BINAP or Ru-based catalysts to enhance enantiomeric excess (ee >90%) .
    • Low-Temperature Kinetics : Conduct reactions at -20°C to reduce thermal racemization .

    Q. What experimental designs validate the compound’s role as a selective inhibitor in complex biological matrices?

    • Methodological Answer :

    • Selectivity Profiling : Use kinome-wide screening (e.g., KinomeScan) to assess off-target effects .
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes, ensuring specificity .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid
    Reactant of Route 2
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    3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid

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